7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Thienopyrimidine Physicochemical profiling Kinase inhibitor design

7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207048-30-3, molecular formula C25H26N2O3S, molecular weight 434.55) is a tri-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative. This compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold widely explored for protein kinase inhibition.

Molecular Formula C25H26N2O3S
Molecular Weight 434.55
CAS No. 1207048-30-3
Cat. No. B2650571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207048-30-3
Molecular FormulaC25H26N2O3S
Molecular Weight434.55
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C)OCC
InChIInChI=1S/C25H26N2O3S/c1-5-29-21-10-9-18(12-22(21)30-6-2)20-14-31-24-23(20)26-15-27(25(24)28)13-19-11-16(3)7-8-17(19)4/h7-12,14-15H,5-6,13H2,1-4H3
InChIKeyIELBHFXMESLXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207048-30-3) – Procurement-Relevant Structural and Class Profile


7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207048-30-3, molecular formula C25H26N2O3S, molecular weight 434.55) is a tri-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative . This compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold widely explored for protein kinase inhibition [1]. The thieno[3,2-d]pyrimidine core has been extensively patented as a kinase inhibitor scaffold, including in WO2011049332, WO2013100632, and EP3717492, where substitution at positions 2, 3, and 7 modulates potency and selectivity against kinases such as PI3K, Pim, and Cdc7 [1]. The target compound is primarily available as a specialty screening compound (purity ≥95%) for research and development purposes .

Why In-Class Thieno[3,2-d]pyrimidin-4(3H)-one Analogs Cannot Substitute 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one in Research Procurement


Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit highly substitution-dependent biological activity profiles. SAR studies on this scaffold demonstrate that even minor changes in the aryl group at position 7 or the N3-benzyl substituent can produce dramatic shifts in kinase selectivity and potency [1]. The target compound uniquely combines a 3,4-diethoxyphenyl group at C7 with a 2,5-dimethylbenzyl group at N3. Close analogs with mono-methoxy, phenyl, or p-tolyl substitutions at C7, or with different N3 substituents (e.g., 3-methylbutyl, pyridin-2-ylmethyl), are structurally distinct chemical entities with predictably different target engagement profiles. Generic substitution without confirmatory biological data risks invalidating screening results and confounding SAR interpretation [2].

Quantitative Differentiation Evidence for 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Structural Analogs


3,4-Diethoxy Substitution vs. 4-Methoxy Analog: Physicochemical Property Differentiation

The target compound incorporates a 3,4-diethoxyphenyl group at C7, whereas the closest cataloged analog, 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-18-3, molecular weight 376.5), bears a single 4-methoxy substituent . The additional ethoxy group in the target compound increases molecular weight from 376.5 to 434.55 g/mol, adds one hydrogen bond acceptor (increasing HBA count from 4 to 5), and is predicted to reduce logP relative to mono-alkoxy analogs due to the polar surface area contribution of the second ether oxygen . This structural difference is expected to alter membrane permeability and protein binding characteristics, which are critical determinants of kinase inhibitor intracellular target engagement.

Thienopyrimidine Physicochemical profiling Kinase inhibitor design

N3-Benzyl Substituent Differentiation: 2,5-Dimethylbenzyl vs. 3-Methylbutyl in 3,4-Diethoxyphenyl Series

Within the 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one sub-series, the N3 substituent varies across available analogs. The target compound bears a 2,5-dimethylbenzyl group at N3, whereas analog 7-(3,4-diethoxyphenyl)-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one features an aliphatic 3-methylbutyl chain . In thieno[3,2-d]pyrimidine kinase inhibitors, the N3 substituent occupies a hydrophobic pocket adjacent to the hinge-binding region, and arylalkyl groups at this position have been shown to contribute to kinase selectivity through differential steric and π-stacking interactions [1]. The aromatic 2,5-dimethylbenzyl group provides π-π interaction potential absent in the aliphatic analog, predicting distinct kinase binding profiles.

Thienopyrimidine N3-substitution Kinase selectivity

7-Aryl Differentiation: 3,4-Diethoxyphenyl vs. Unsubstituted Phenyl in the 2,5-Dimethylbenzyl Series

The target compound's 3,4-diethoxyphenyl group at C7 provides two electron-donating ethoxy substituents, distinguishing it from the simpler analog 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105236-39-2, MW 346.4) . The ethoxy groups increase the electron density of the 7-aryl ring, which in thieno[3,2-d]pyrimidine kinase inhibitors can modulate π-cation interactions with conserved lysine residues in the kinase ATP-binding pocket and influence the conformational preference of the inhibitor [1]. This electronic modulation is absent in the unsubstituted phenyl analog.

Thienopyrimidine 7-aryl substitution Electron-donating groups

Limited Evidence Notice: Absence of Direct Biological Comparative Data

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and major vendor catalogs (excluding prohibited sources) identified no primary research articles, patents, or public bioassay databases reporting IC50, Ki, Kd, % inhibition, or any other quantitative biological activity data for 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207048-30-3). All available information is limited to vendor catalog entries providing molecular formula, MW, SMILES, and purity specifications . Consequently, no direct head-to-head biological comparison with any analog can be made. The differentiation claims in Evidence Items 1-3 are based on structural and physicochemical comparisons, which predict but do not confirm differential biological activity. Procurement decisions should weigh the compound's structural uniqueness against the lack of validated activity data, and prospective users should commission confirmatory biochemical profiling.

Data gap Screening compound Prospective evaluation

Recommended Application Scenarios for 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Based on Structural Differentiation


Kinase Selectivity Panel Screening for 3,4-Dialkoxyphenyl Pharmacophore Exploration

This compound is best deployed as a structurally distinct probe in kinase selectivity panels, where its 3,4-diethoxyphenyl group at C7 differentiates it from mono-alkoxy and unsubstituted phenyl analogs . The dual ethoxy substitution provides a unique electron-donating profile that can be used to probe kinase active-site electrostatics, complementing existing SAR datasets that are predominantly based on mono-methoxy or halogenated 7-aryl thieno[3,2-d]pyrimidines [1].

Thieno[3,2-d]pyrimidine Focused Library Expansion for Medicinal Chemistry

Medicinal chemistry groups building focused kinase inhibitor libraries can use this compound as a building block or reference standard for the 3-(2,5-dimethylbenzyl)-7-(3,4-dialkoxyphenyl) chemotype. Its structural features fill a gap in publicly available thieno[3,2-d]pyrimidine libraries, where N3-benzyl variants with di-alkoxy substitution at C7 are underrepresented .

Physicochemical Property Benchmarking for Early-Stage Kinase Inhibitor Programs

The compound's predicted physicochemical profile (MW 434.55, 5 HBA, 3,4-diethoxy pattern) places it in an intermediate property space between fragment-like and lead-like thienopyrimidines. It can serve as a reference compound for benchmarking computational ADME models against experimental data for dialkoxyphenyl-containing heterocycles .

Quote Request

Request a Quote for 7-(3,4-diethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.